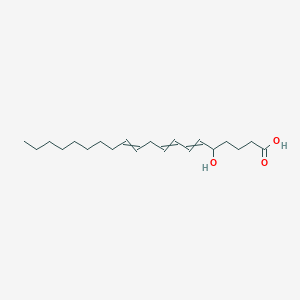
5-Hydroxyicosa-6,8,11-trienoic acid
Overview
Description
5-Hydroxyicosa-6,8,11-trienoic acid, also known as 5-HETrE, is a hydroxyeicosatrienoic acid that consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent . It has a role as a metabolite and is functionally related to a (5Z,8Z,11Z)-icosatrienoic acid .
Molecular Structure Analysis
The molecular formula of 5-Hydroxyicosa-6,8,11-trienoic acid is C20H34O3 . It consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxyicosa-6,8,11-trienoic acid include a molecular weight of 322.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 15 .
Scientific Research Applications
Metabolism and Biochemical Transformation
Epoxy-Hydroxy Acid Identification : 5-Hydroxyicosa-6,8,11-trienoic acid has been identified as an epoxy-hydroxy compound formed during the incubation of arachidonic acid with blood platelets. This discovery highlights its role in the biochemical transformation processes involving arachidonic acid and its derivatives (Walker, Jones, & Wilson, 1979).
Arachidonic Acid Epoxides : Research has shown the transformation of arachidonic acid into various hydroxy epoxide intermediates. These intermediates are significant in the formation of trihydroxyeicosatrienoic acids, indicating the complex metabolic pathways of arachidonic acid and its derivatives (Pace-Asciak, 1984); (Pace-Asciak, Granström, & Samuelsson, 1983).
Enzymatic Activity and Regulation
Oxidative Desaturation Studies : Investigations into the oxidative desaturation of fatty acids have shown the conversion of eicosadienoic acid to 5-hydroxyicosa-6,8,11-trienoic acid. This suggests the compound's role in understanding the enzymatic activities related to fatty acid metabolism (Castuma, Catala, & Brenner, 1972).
Synthesis and Inhibition Studies : Studies on the synthesis of fatty acids and their derivatives, including 5-hydroxyicosa-6,8,11-trienoic acid, provide insights into the mechanisms of enzymatic activity and potential inhibition pathways relevant to broader physiological processes (Navé et al., 1991).
Pharmacological and Biochemical Applications
Leukotriene Synthesis Intermediates : The compound has been used in the study of leukotriene synthesis, demonstrating its importance in understanding inflammatory responses and related pharmacological applications (Baldwin, Reed, & Thomas, 1981).
Modification in Cytochrome P450 Eicosanoid : It's involved in the study of cytochrome P450 eicosanoid modifications, indicating its role in exploring molecular mechanisms underlying various physiological processes (Falck et al., 2014).
Cellular and Molecular Biology
Lipoxygenase Activity in Marine Algae : Research involving marine algae has shown the formation of hydroxyeicosanoids from arachidonic acid, highlighting the biological and ecological significance of 5-hydroxyicosa-6,8,11-trienoic acid in marine organisms (Solem, Jiang, & Gerwick, 1989).
Prostaglandin Biosynthesis : The compound has been studied for its influence on prostaglandin biosynthesis, thereby contributing to the understanding of inflammatory and regulatory processes in human physiology (Do & Sprecher, 1976).
properties
IUPAC Name |
5-hydroxyicosa-6,8,11-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADDRSUZRRBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274331 | |
| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyicosa-6,8,11-trienoic acid | |
CAS RN |
88053-46-7 | |
| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-2-phenyl-](/img/structure/B3058069.png)



![Propanoyl chloride, 3-[(trifluoroacetyl)amino]-](/img/structure/B3058079.png)
